molecular formula C19H29N3O3S B4587473 4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE

4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE

Cat. No.: B4587473
M. Wt: 379.5 g/mol
InChI Key: XYUGYJFVVUTEEL-UHFFFAOYSA-N
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Description

4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE is a complex organic compound that features a unique combination of an adamantyl group, a piperazine ring, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetic acid .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE is unique due to its combination of an adamantyl group, a piperazine ring, and an isoxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-13-18(14(2)25-20-13)26(23,24)22-5-3-21(4-6-22)19-10-15-7-16(11-19)9-17(8-15)12-19/h15-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUGYJFVVUTEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE
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4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE
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4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE
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4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE
Reactant of Route 5
4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE
Reactant of Route 6
4-{[4-(1-ADAMANTYL)PIPERAZINO]SULFONYL}-3,5-DIMETHYLISOXAZOLE

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